2-Thiomorpholinoethanol
Overview
Description
2-Thiomorpholinoethanol is a morpholine derivative . It is a versatile chemical compound used in scientific research. Its unique properties make it ideal for various applications, including catalysis, drug synthesis, and polymer chemistry.
Molecular Structure Analysis
The molecular formula of 2-Thiomorpholinoethanol is C6H13NOS . It has an average mass of 147.238 Da and a monoisotopic mass of 147.071777 Da .
Physical And Chemical Properties Analysis
2-Thiomorpholinoethanol is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions .
Scientific Research Applications
Antimicrobial Activity
2-Thiomorpholinoethanol and its derivatives have been explored for antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives and tested them for antimicrobial activity. The compounds exhibited potential as bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
Walker and Rogier (2013) highlighted the importance of thiomorpholine and thiomorpholine 1,1-dioxide as building blocks in medicinal chemistry. These compounds have been used to create novel bicyclic thiomorpholine structures, demonstrating their versatility and importance in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Spectroscopic Characterization and Antimicrobial Evaluation
Martins et al. (2019) synthesized and characterized new antimony(III) and bismuth(III) complexes derived from 1,3,5-triazine and thiomorpholine. They conducted spectroscopic studies and antimicrobial evaluations of these complexes, offering insights into their potential applications in chemistry and biology (E. Martins et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-thiomorpholin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGLIBXIXQRHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341779 | |
Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinoethanol | |
CAS RN |
6007-64-3 | |
Record name | 2-(Thiomorpholin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiomorpholin-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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